molecular formula C24H20ClNO6 B341670 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE

Cat. No.: B341670
M. Wt: 453.9 g/mol
InChI Key: SXCRSDANTZQZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is an organic compound with a complex structure, featuring a chlorophenyl group, an oxoethyl group, and a dimethoxybenzoyl group

Properties

Molecular Formula

C24H20ClNO6

Molecular Weight

453.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H20ClNO6/c1-30-21-12-9-16(13-22(21)31-2)23(28)26-19-6-4-3-5-18(19)24(29)32-14-20(27)15-7-10-17(25)11-8-15/h3-13H,14H2,1-2H3,(H,26,28)

InChI Key

SXCRSDANTZQZSD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3,4-dimethoxybenzoylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2-oxoethyl benzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 4-Bromo-2-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

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